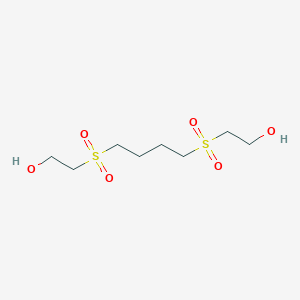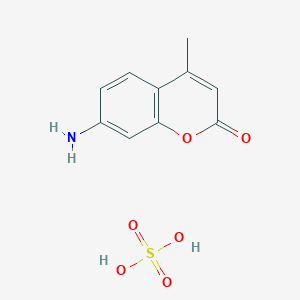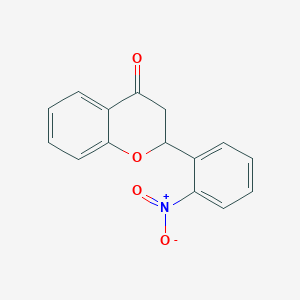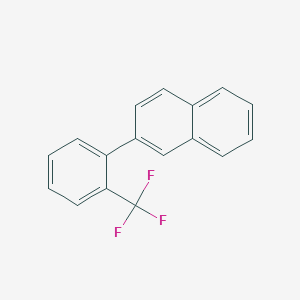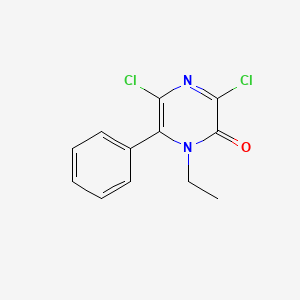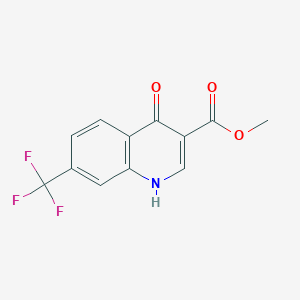![molecular formula C15H23ClN2 B11852655 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 912338-15-9](/img/structure/B11852655.png)
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-6-Phenethyl-octahydro-1H-pyrrolo[2,3-c]pyridin-hydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur, die häufig in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3aS,7aS)-6-Phenethyl-octahydro-1H-pyrrolo[2,3-c]pyridin-hydrochlorid umfasst in der Regel mehrere Schritte, darunter die Bildung des Pyrrolo[2,3-c]pyridin-Kerns und die anschließende Funktionalisierung. Übliche Synthesewege können die Verwendung von Ausgangsmaterialien wie Phenethylamin und Cyclohexanon umfassen, gefolgt von Cyclisierungs- und Reduktionsreaktionen unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3aS,7aS)-6-Phenethyl-octahydro-1H-pyrrolo[2,3-c]pyridin-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Derivaten auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle.
Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Amine oder Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-6-Phenethyl-octahydro-1H-pyrrolo[2,3-c]pyridin-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3aS,7aS)-6-Phenethyl-octahydro-1H-pyrrolo[2,3-c]pyridin-hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Ziele binden und deren Aktivität modulieren und so nachgeschaltete Effekte auslösen. Die genauen Wege und molekularen Interaktionen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Boc-4-AP (tert-Butyl 4-(Phenylamino)piperidin-1-carboxylat): Wird als Zwischenprodukt bei der Synthese von Fentanyl und verwandten Derivaten verwendet.
Cytosinhaltige Verbindungen: Werden in der antiviralen Medikamentenentwicklung und in der Nukleinsäureforschung verwendet.
Einzigartigkeit
(3aS,7aS)-6-Phenethyl-octahydro-1H-pyrrolo[2,3-c]pyridin-hydrochlorid ist aufgrund seiner spezifischen strukturellen Merkmale und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen einzigartig. Seine Fähigkeit, diverse chemische Reaktionen einzugehen, und seine potenzielle biologische Aktivität machen es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
912338-15-9 |
|---|---|
Molekularformel |
C15H23ClN2 |
Molekulargewicht |
266.81 g/mol |
IUPAC-Name |
(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17;/h1-5,14-16H,6-12H2;1H/t14-,15+;/m0./s1 |
InChI-Schlüssel |
YZGJNKLMBQILPL-LDXVYITESA-N |
Isomerische SMILES |
C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3.Cl |
Kanonische SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


